1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound with the molecular formula C16H19ClIN3O3 and a molecular weight of 463.698 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one involves several steps. The starting materials typically include 4-chloro-5-iodo-2-methoxyaniline and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . The final product is obtained through a series of coupling reactions and purification steps.
Chemical Reactions Analysis
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and iodo positions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medicinal use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
- 1-(4-(2-(4-Bromo-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
- 1-(4-(2-(4-Chloro-5-fluoro-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical properties and biological activities .
Properties
CAS No. |
1469337-92-5 |
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Molecular Formula |
C16H19ClIN3O3 |
Molecular Weight |
463.70 g/mol |
IUPAC Name |
1-[4-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19ClIN3O3/c1-3-15(22)20-4-6-21(7-5-20)16(23)10-19-13-9-12(18)11(17)8-14(13)24-2/h3,8-9,19H,1,4-7,10H2,2H3 |
InChI Key |
ODFIJWRUZXEWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(=O)N2CCN(CC2)C(=O)C=C)I)Cl |
Origin of Product |
United States |
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